molecular formula C21H18FN5O3 B2664794 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396847-92-9

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2664794
CAS RN: 1396847-92-9
M. Wt: 407.405
InChI Key: OUCIYMRKMVNTLU-UHFFFAOYSA-N
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Description

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : Compounds similar to the queried molecule have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. For instance, Desai et al. (2016) studied fluorinated pyrazole derivatives encompassing pyridyl 1,3,4-oxadiazole motifs, finding potent antibacterial activity against specific strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).

  • Potential Anticancer Agents : Zhang et al. (2005) discovered 1,2,4-oxadiazole derivatives as novel apoptosis inducers, showcasing potential as anticancer agents, particularly effective against breast and colorectal cancer cell lines (Zhang et al., 2005).

  • HuTopoIIα Inhibitory Activity : Alam et al. (2016) explored pyrazole derivatives, including those related to the queried molecule, for their inhibitory activity against topoisomerase IIα, a target for anticancer therapy. These compounds showed promising cytotoxicity against various cancer cell lines (Alam et al., 2016).

  • Antimicrobial Activities of Triazoles : Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed good to moderate activity for the synthesized compounds (Bayrak et al., 2009).

  • Applications in OLED Devices : Gorohmaru et al. (2002) prepared a series of 1,2,5-oxadiazolo[3,4-c]pyridines with potential use as red fluorescent materials in OLED devices. These compounds emitted fluorescence in the orange to red color spectrum in solution and solid state (Gorohmaru et al., 2002).

  • Novel Cytochrome P450-Mediated Metabolism : Maciolek et al. (2011) studied the metabolic ring opening of 1,3,4-oxadiazole in setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, revealing insights into the metabolic pathways and the role of cytochrome P450s in this process (Maciolek et al., 2011).

  • Anticancer Agents and DNA Interaction : Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines. These compounds showed selective toxicity to cancer cells and interacted with DNA, inducing genetic instability in tumor cells (Ivasechko et al., 2022).

properties

IUPAC Name

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c22-16-8-4-3-7-15(16)19-24-21(30-26-19)14-9-10-18(28)27(11-14)12-17-23-20(29-25-17)13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCIYMRKMVNTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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